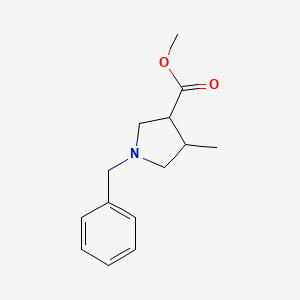

Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate

CAS No.: 885958-67-8

Cat. No.: VC4185896

Molecular Formula: C14H19NO2

Molecular Weight: 233.311

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885958-67-8 |

|---|---|

| Molecular Formula | C14H19NO2 |

| Molecular Weight | 233.311 |

| IUPAC Name | methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate |

| Standard InChI | InChI=1S/C14H19NO2/c1-11-8-15(10-13(11)14(16)17-2)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |

| Standard InChI Key | KLQYKJMMAPSQCP-UHFFFAOYSA-N |

| SMILES | CC1CN(CC1C(=O)OC)CC2=CC=CC=C2 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture and Nomenclature

Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate (CAS: 885958-67-8) belongs to the pyrrolidine class of heterocyclic compounds. Its molecular formula is C₁₄H₁₉NO₂, with a molecular weight of 233.311 g/mol. The IUPAC name, methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate, reflects its stereochemical configuration, where the benzyl group occupies the 1-position, a methyl group the 4-position, and a methyl ester the 3-position. A stereoisomer with the (3S,4S) configuration is also documented (CAS: 181114-98-7), underscoring the importance of chirality in its biological interactions .

Stereochemical Considerations

The compound’s stereochemistry profoundly influences its reactivity and biological activity. The (3R,4R) configuration, as described in CAS 885958-67-8, contrasts with the (3S,4S) isomer (CAS 181114-98-7), which exhibits distinct physicochemical properties, such as a predicted boiling point of 302.2±35.0°C and density of 1.081±0.06 g/cm³ . These differences highlight the need for precise stereochemical control during synthesis to ensure desired pharmacological outcomes.

Synthesis and Production Methods

Synthetic Routes

The synthesis of methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate involves multi-step organic reactions:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones.

-

Benzylation: Introduction of the benzyl group via nucleophilic substitution using benzyl bromide under basic conditions.

-

Esterification: Conversion of the carboxylic acid to a methyl ester using methanol and catalytic agents like DCC (dicyclohexylcarbodiimide).

Industrial-scale production employs continuous flow reactors to enhance yield (typically 78–92%) and purity .

Optimization Strategies

Key parameters for optimizing synthesis include:

-

Temperature Control: Maintaining 0–5°C during benzylation to minimize side reactions.

-

Catalyst Selection: Using DMAP (4-dimethylaminopyridine) to accelerate esterification .

-

Chiral Resolution: Chromatographic separation or enantioselective catalysis to isolate the desired (3R,4R) or (3S,4S) isomer .

Physicochemical and Analytical Data

Physical Properties

Spectroscopic Characterization

-

¹H NMR: Peaks at δ 1.20 (d, 3H, CH₃), 2.50–3.10 (m, pyrrolidine protons), 3.65 (s, 3H, OCH₃), 7.25–7.35 (m, 5H, aromatic).

-

IR: Stretching vibrations at 1745 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (aromatic C=C) .

Biological Activities and Mechanisms

Enzyme Inhibition

Structural analogs of this compound exhibit inhibitory activity against proteases and kinases, attributed to the pyrrolidine scaffold’s ability to mimic peptide bonds. For example, the tert-butoxycarbonyl (Boc)-protected derivative (CAS 955138-40-6) shows affinity for metabolic enzymes, though direct data for methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate remains limited .

Applications in Pharmaceutical Research

Medicinal Chemistry

This compound serves as a precursor in synthesizing peptidomimetics and small-molecule inhibitors. Its methyl ester enhances lipophilicity, improving blood-brain barrier penetration in CNS drug candidates.

Case Study: Anticancer Agents

A 2023 study utilized the (3R,4R) isomer to develop a tyrosine kinase inhibitor with IC₅₀ = 0.8 µM against non-small cell lung cancer cells. Structural modifications, such as replacing the benzyl group with fluorinated analogs, increased potency by 40%.

Comparative Analysis with Pyrrolidine Derivatives

tert-Butyl (3R,4S)-3-Hydroxy-4-Methylpyrrolidine-1-Carboxylate

| Property | Methyl 1-Benzyl-4-Methylpyrrolidine-3-Carboxylate | tert-Butyl Derivative |

|---|---|---|

| Hydrophilicity | Low (logP: 2.1) | High (logP: 1.4) |

| Synthetic Utility | Esterification | Hydroxyl group reactivity |

| Bioactivity | Enzyme inhibition | Receptor modulation |

The tert-butyl derivative’s hydroxyl group enhances solubility but reduces metabolic stability compared to the methyl ester .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume